(5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN5O2 and its molecular weight is 414.263. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research into similar compounds focuses on the synthesis of novel chemical structures with potential biological or pharmacological activities. For instance, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones demonstrates the interest in creating new compounds that could have unique properties or applications in various fields, including medicinal chemistry (Koza et al., 2013).
Antimicrobial Activity
Several studies focus on the synthesis and evaluation of compounds for antimicrobial properties. For example, new pyridine derivatives have been synthesized and tested for their antimicrobial activity, indicating a broad interest in developing compounds that can combat microbial infections (Patel et al., 2011).
Antiprotozoal Agents
The development of compounds as antiprotozoal agents is another area of interest. Novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents, showing significant potential for treating protozoal infections (Ismail et al., 2004).
Catalytic Applications
Some research explores the catalytic applications of compounds, such as the hydrogenation of dihydro-4H-1,2-oxazines, which can lead to products with different structural and functional characteristics (Sukhorukov et al., 2008).
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-16-6-5-15(26-16)18(25)24-11-9-23(10-12-24)17-7-4-14(21-22-17)13-3-1-2-8-20-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWQPVPTEOGBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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